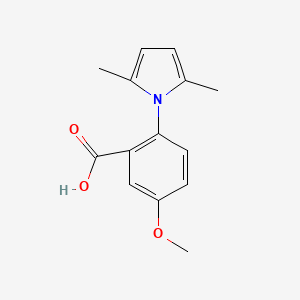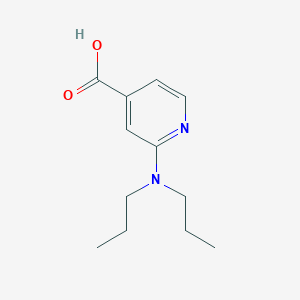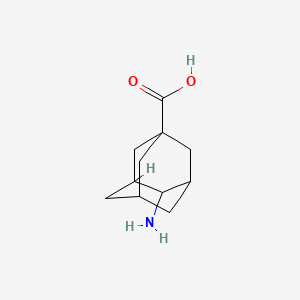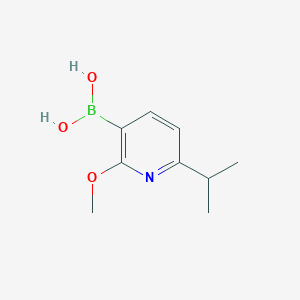
2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 . The IUPAC name for this compound is 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxybenzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15NO3/c1-9-4-5-10(2)15(9)13-7-6-11(18-3)8-12(13)14(16)17/h4-8H,1-3H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Aplicaciones Científicas De Investigación
Antibacterial and Antitubercular Applications
Research indicates that compounds including 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid and its analogs show significant antibacterial and antitubercular activities. Joshi et al. (2008, 2012, 2017) synthesized a series of pyrrol-1-yl benzoic acid hydrazide analogs, displaying promising results against various bacterial strains, including Mycobacterium tuberculosis (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008); (Joshi, More, Vagdevi, Vaidya, Gadaginamath, & Kulkarni, 2012); (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).
Fluorescence and Temperature Sensing
A study by Han et al. (2013) demonstrated the use of an aryl-substituted pyrrole derivative, including 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid, in developing a thermally responsive material. This material shows controllable fluorescence and can be used for temperature monitoring in specific ranges (Han, Feng, Shi, Tong, Dong, Lam, Dong, & Tang, 2013).
EPH-Ephrin Antagonist Activity
Lodola, Incerti, and Tognolini (2014) discussed the role of 2,5-Dimethyl-pyrrol-1-yl-benzoic acid derivatives as EPH receptor inhibitors, highlighting their potential in elucidating the role of EPH kinases in pathological conditions. However, these compounds' activity is also associated with chemical modifications and potential instabilities (Lodola, Incerti, & Tognolini, 2014).
Antimicrobial and Cytotoxic Activities
Further studies by Joshi et al. (2013) on pyrrol-1-yl benzoic acid hydrazide analogs, including the compound , have shown these compounds' efficacy in antimicrobial activities and their non-cytotoxic nature at certain concentrations (Joshi, More, & Kulkarni, 2013).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-4-5-10(2)15(9)13-7-6-11(18-3)8-12(13)14(16)17/h4-8H,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLODQQNEVVFJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)OC)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)



![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)





![2-Nitro-benzo[B]thiophene-3-carbonitrile](/img/structure/B1321256.png)


